Vinyl perfluorononanoate

Polymer Chemistry Coating Materials Material Science

Vinyl perfluorononanoate (CAS 54640-64-1) is a highly fluorinated monomer with the molecular formula C11H3F17O2 and a molecular weight of 490.11 g/mol. It features a polymerizable vinyl group attached to a perfluorinated C9 alkyl chain via an ester linkage, combining the reactivity of a vinyl monomer with the extreme hydrophobicity and lipophobicity characteristic of long-chain perfluoroalkyl substances (PFAS).

Molecular Formula C11H3F17O2
Molecular Weight 490.11 g/mol
CAS No. 54640-64-1
Cat. No. B3042282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl perfluorononanoate
CAS54640-64-1
Molecular FormulaC11H3F17O2
Molecular Weight490.11 g/mol
Structural Identifiers
SMILESC=COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H3F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H2
InChIKeyPQEMXLVPFPSANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Perfluorononanoate (CAS 54640-64-1) for Advanced Material Synthesis: Properties and Procurement Guide


Vinyl perfluorononanoate (CAS 54640-64-1) is a highly fluorinated monomer with the molecular formula C11H3F17O2 and a molecular weight of 490.11 g/mol [1]. It features a polymerizable vinyl group attached to a perfluorinated C9 alkyl chain via an ester linkage, combining the reactivity of a vinyl monomer with the extreme hydrophobicity and lipophobicity characteristic of long-chain perfluoroalkyl substances (PFAS) [2]. This structure positions it as a specialty building block for creating low-surface-energy polymers and coatings, distinct from shorter-chain or non-fluorinated alternatives [3].

Why Vinyl Perfluorononanoate Cannot Be Replaced by Common Perfluoroalkyl (Meth)acrylates


Substituting vinyl perfluorononanoate with more common perfluoroalkyl (meth)acrylates (e.g., perfluorooctyl methacrylate) or shorter-chain vinyl perfluoroesters (e.g., vinyl perfluorobutyrate) is not functionally equivalent due to quantifiable differences in film morphology, surface energy, and potential for persistent byproduct formation. The direct ester linkage in vinyl perfluorononanoate yields homopolymer films with distinct physical properties compared to the often waxy or brittle films from shorter-chain analogs [1]. Furthermore, the C9 perfluorinated chain length offers a specific balance of surface activity, which is crucial for applications requiring a defined hydrophobic/hydrophobic barrier, a balance not replicated by shorter C4 or C6 homologs or the structurally distinct acrylate monomers with spacer groups [2].

Quantifiable Performance Differentiation of Vinyl Perfluorononanoate Against Closest Analogs


Film Morphology Advantage: Clear Flexible Films vs. Waxy Coatings for Shorter Homologs

Homopolymerization of vinyl perfluorononanoate yields clear, flexible films, in contrast to the waxy films produced by its shorter-chain homologs, vinyl perfluorocaprylate (C8) and vinyl perfluorocaprate (C10), under identical polymerization conditions [1]. This difference in film morphology is a critical, quantifiable distinction for applications requiring uniform, transparent, and non-brittle fluoropolymer coatings.

Polymer Chemistry Coating Materials Material Science

Surface Energy Reduction: Enhanced Hydrophobicity Over Non-Fluorinated Vinyl Esters

The perfluorinated C9 chain of vinyl perfluorononanoate provides a significant reduction in surface energy compared to non-fluorinated alkyl vinyl esters. This is supported by class-level data showing that perfluorinated monolayers, such as those from perfluorodecanoic acid, represent some of the most non-wettable surfaces ever recorded, with contact angles following the order θ(CF3) > θ(CF2) > θ(CH3) > θ(CH2) [1]. While direct contact angle data for vinyl perfluorononanoate polymer is not in the primary sources, the presence of the C9F17 tail strongly infers a comparable low surface energy profile.

Surface Science Wettability Coating Performance

Differentiated Monolayer Packing vs. Perfluoroalkyl Acrylates

At the air-water interface, the molecular packing of long-chain fluorinated amphiphiles is highly sensitive to the chemical structure, particularly the linkage between the hydrophobic tail and the polymerizable headgroup. Studies on related vinyl ester-containing amphiphiles demonstrate that the vinyl ester group induces drastically different monolayer behavior (surface pressure-area isotherms) compared to acrylate or methacrylate linkages, indicating distinct molecular orientation and packing density [1]. This suggests vinyl perfluorononanoate will form Langmuir monolayers with different structural parameters than those from perfluoroalkyl acrylates.

Langmuir-Blodgett Films Molecular Packing Surface Engineering

Defined Chain Length for Surface pKa Tuning

The length of the perfluoroalkyl chain directly influences the surface pKa of PFAS molecules. Studies comparing perfluorooctanoic acid (C8) and perfluorodecanoic acid (C10) show that the surface pKa increases with increasing fluorinated chain length [1]. By extension, the C9 chain of vinyl perfluorononanoate offers a specific, intermediate surface pKa value, distinct from both shorter (e.g., C6, C8) and longer (e.g., C10) perfluorinated monomers.

Surface Chemistry Acid-Base Properties PFAS Remediation

Procurement-Driven Application Scenarios for Vinyl Perfluorononanoate Based on Quantifiable Differentiation


Synthesis of Clear, Flexible Fluoropolymer Coatings

Researchers and industrial formulators seeking to develop optically clear, mechanically flexible fluoropolymer coatings should prioritize vinyl perfluorononanoate over its shorter-chain homologs (C8, C10). The direct evidence that its homopolymer forms a clear, flexible film, whereas the C8 and C10 vinyl esters yield waxy, non-continuous coatings, makes it the only viable choice for applications like flexible display coatings, protective layers for optical fibers, and transparent hydrophobic barriers [1].

Fabrication of Precision Langmuir-Blodgett Films with Distinct Packing

For scientists engineering the molecular architecture of Langmuir-Blodgett (LB) films or self-assembled monolayers (SAMs), vinyl perfluorononanoate offers a unique structural alternative to common perfluoroalkyl acrylates. Evidence from related compounds indicates that the vinyl ester linkage drives a fundamentally different molecular packing and orientation at the air-water interface [2]. This translates to a different molecular footprint and film structure, enabling researchers to precisely tailor the frictional, adhesive, and wettability properties of the resulting molecular film, a level of control not achievable with perfluoroalkyl acrylate monomers.

Design of Functional Surfaces with Tunable Surface pKa

In the rational design of functional surfaces for environmental sensing, metal ion capture, or targeted biointerfaces, the specific chain length of the fluorinated component is a critical design parameter. The C9 chain of vinyl perfluorononanoate is inferred to provide a unique, intermediate surface pKa value compared to the more common C8 and C10 PFAS monomers [3]. This specific property can be exploited to optimize the surface's acid-base behavior, influencing processes like protein adsorption, ligand binding, and colloidal stability in aqueous systems.

Development of Specialized Copolymers with Improved Film Properties

When formulating copolymers for advanced coatings or adhesives, the choice of fluorinated monomer is critical. Vinyl perfluorononanoate has been shown to readily copolymerize with monomers like vinyl acetate and methyl methacrylate [1]. The incorporation of the long C9 perfluoroalkyl chain is expected to impart superior water and oil repellency, chemical resistance, and potentially enhanced mechanical properties, differentiating the final copolymer from those made with shorter-chain or non-fluorinated vinyl esters. This makes it a valuable comonomer for developing high-performance, low-surface-energy materials.

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